3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid

Description

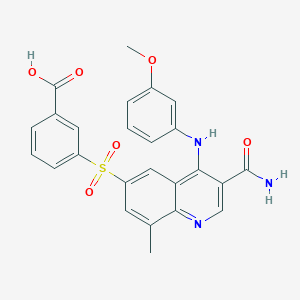

Structure

3D Structure

Properties

IUPAC Name |

3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-14-9-19(35(32,33)18-8-3-5-15(10-18)25(30)31)12-20-22(14)27-13-21(24(26)29)23(20)28-16-6-4-7-17(11-16)34-2/h3-13H,1-2H3,(H2,26,29)(H,27,28)(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZXZRJNNBZBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119861 | |

| Record name | 3-[[3-(Aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801311-41-1 | |

| Record name | 3-[[3-(Aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801311-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[3-(Aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of the compound “3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and cellular environment.

Biological Activity

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid, also known by its CAS number 801316-10-9, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the human aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a crucial role in hormone metabolism and is implicated in various malignancies, including castration-resistant prostate cancer (CRPC).

Chemical Structure

The compound's structure can be represented by the following molecular formula:

Recent studies have highlighted the selectivity of this compound for AKR1C3 over its isoform AKR1C2. The binding dynamics reveal that the tetrahydroquinoline moiety of the compound fits into the SP1 pocket of AKR1C3, facilitating strong interactions with surrounding residues. This selectivity is attributed to differences in binding modes between the two isoforms, which has been elucidated through advanced computational methods such as molecular dynamics simulations and free energy calculations .

Inhibition Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against AKR1C3, with selectivity ratios reaching up to 5000-fold compared to AKR1C2. This selectivity is crucial for minimizing off-target effects, which is a significant concern in drug development for cancer therapies .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

- Prostate Cancer Models : In a study involving CRPC models, treatment with this compound resulted in significant tumor regression and reduced levels of androgen-responsive genes, indicating its potential as a therapeutic agent .

- Hormonal Regulation : The compound's ability to inhibit AKR1C3 has been linked to altered levels of steroid hormones, which are critical in hormone-dependent cancers. This effect was quantified through serum hormone level assessments post-treatment .

Data Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| CAS Number | 801316-10-9 |

| Molecular Weight | 473.54 g/mol |

| Target Enzyme | AKR1C3 |

| Selectivity Ratio (AKR1C3/AKR1C2) | Up to 5000-fold |

| Efficacy in Tumor Models | Significant tumor regression |

| Impact on Hormone Levels | Altered steroid hormone levels |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid

- CAS No.: 801311-41-1

- Molecular Formula : C₂₅H₂₁N₃O₆S

- Molecular Weight : 491.12 g/mol

Structural Features :

This compound is a benzoic acid derivative featuring:

- A quinoline core substituted with a methyl group at position 6.

- A carbamoyl group (CONH₂) at position 3 and a 3-methoxyphenylamino moiety at position 4 of the quinoline ring.

- A sulfonyl (SO₂) bridge linking the quinoline to the benzoic acid group at position 2.

Comparison with Structural Analogs

Methyl Ester Derivative: Methyl 3-(3-Carbamoyl-4-(3-Methoxyphenylamino)-8-Methylquinolin-6-ylsulfonyl)Benzoate

Thio-Linked Analog: Methyl 3-(3-Carbamoyl-4-(3-Methoxyphenylamino)-8-Methylquinolin-6-ylthio)Benzoate

- CAS No.: 801316-10-9 .

- Molecular Formula : C₂₆H₂₃N₃O₄S

- Molecular Weight : 473.54 g/mol .

- Key Differences :

- Sulfonyl (SO₂) replaced with a thio (S) bridge.

- Impact :

- Reduced oxidation state and molecular weight (473.54 vs. 491.12 g/mol).

- Thioethers are less polar than sulfones, altering solubility and reactivity.

- Synthesis and Stability : Requires storage at 2–8°C under nitrogen, indicating sensitivity to oxidation .

- Availability : Offered by CymitQuimica in 100 mg and 250 mg quantities, unlike the discontinued parent compound .

Boronic Acid Derivatives (Unrelated but Contextual)

- Example : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS RN 269409-73-6) .

- Molecular Formula : C₁₃H₁₇BO₄.

- Key Differences: Boron-containing group instead of quinoline-sulfonyl. Applications: Used in Suzuki-Miyaura cross-coupling reactions, highlighting the diversity of benzoic acid derivatives in synthetic chemistry .

Structural and Functional Analysis

Functional Group Impact

| Group | Parent Acid | Methyl Ester | Thio Analog |

|---|---|---|---|

| Quinoline Substitution | 8-methyl | 8-methyl | 8-methyl |

| Linker | Sulfonyl (SO₂) | Sulfonyl (SO₂) | Thio (S) |

| Acid/Esther | -COOH | -COOCH₃ | -COOCH₃ |

| Polarity | High | Moderate | Low |

| Molecular Weight | 491.12 | ~490 (estimated) | 473.54 |

Research and Commercial Status

- Availability of Thio Analog : Currently available in small quantities (100 mg to 1 g) from suppliers like CymitQuimica and Hairui Chemical .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid, and how can yield and purity be maximized?

- Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonation of the quinoline core, followed by coupling with 3-methoxyaniline and carbamoylation. Key steps:

Sulfonation: Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid side reactions.

Amination: Optimize coupling conditions (e.g., Pd catalysts for Buchwald-Hartwig amination) .

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity. Monitor reaction progress via TLC and HPLC .

- Critical Parameters: pH control during carbamoylation and inert atmosphere for amination.

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the quinoline core (δ 8.5–9.0 ppm for H-2/H-4), sulfonyl group (δ 3.5–4.0 ppm), and methoxyphenyl protons (δ 6.7–7.3 ppm). Compare with analogs in for cross-validation .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

- IR Spectroscopy: Identify carbamoyl (C=O stretch at ~1680 cm⁻¹) and sulfonyl (S=O at ~1350 cm⁻¹) groups .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?

- Methodological Answer:

- Core Modifications: Syntize analogs with variations in the methoxyphenyl group (e.g., replacing OMe with Cl or CF₃) and compare activity .

- Assay Design: Use in vitro models (e.g., enzyme inhibition assays targeting kinases or proteases) and measure IC₅₀ values. Cross-reference solubility data (see Table 1) to ensure bioavailability .

- Data Analysis: Apply multivariate regression to correlate substituent electronegativity/logP with activity .

Q. How to resolve contradictory data in solubility and stability studies across different solvent systems?

- Methodological Answer:

- Controlled Experiments: Test solubility in DMSO, PBS (pH 7.4), and ethanol. Use UV-Vis spectroscopy for quantification.

- Stability Analysis: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust storage conditions (e.g., -20°C under argon) based on results .

- Example Data:

| Solvent | Solubility (mg/mL) | Stability (t₁/₂, days) |

|---|---|---|

| DMSO | 25.3 ± 1.2 | 30 ± 2 |

| PBS (pH 7.4) | 0.8 ± 0.1 | 7 ± 1 |

| Ethanol | 12.4 ± 0.9 | 14 ± 3 |

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling of this compound?

- Methodological Answer:

- PK Studies: Use Sprague-Dawley rats (IV/oral dosing). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h. Analyze via LC-MS/MS for Cₘₐₓ, t₁/₂, and AUC .

- Toxicity Screening: Conduct acute toxicity (OECD 423) and subchronic (28-day) studies. Monitor organ weights, hematology, and histopathology. Compare with structurally related sulfonamides in .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency across different research groups?

- Methodological Answer:

- Source Investigation: Compare assay conditions (e.g., enzyme source, buffer pH, ATP concentration). For example, kinase assays with human vs. recombinant enzymes may yield divergent IC₅₀ values .

- Statistical Reconciliation: Apply Bland-Altman plots to assess inter-lab variability. Re-test under standardized protocols (e.g., Eurofins Panlabs assay guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.